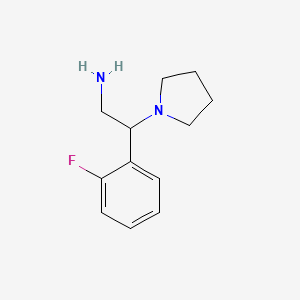
2-(2-Furyl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)succinic acid is an organic compound with the molecular formula C8H8O5. It is also known as 2-(furan-2-yl)butanedioic acid. This compound is characterized by the presence of a furan ring attached to a succinic acid moiety. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Furyl)succinic acid can be synthesized through several methods. One common synthetic route involves the reaction of furan with maleic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts, such as palladium or nickel, under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form 2-(2-furyl)butanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(2-furyl)butanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as succinate dehydrogenase, which plays a role in the citric acid cycle. This inhibition can lead to alterations in cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dicarboxylic acid: Similar in structure but with two carboxylic acid groups on the furan ring.
2-(2-Furyl)butanol: A reduced form of 2-(2-Furyl)succinic acid.
Furoic acid: Contains a furan ring with a single carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a furan ring and a succinic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVQYAXHHBVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392680 |
Source


|
| Record name | 2-(2-Furyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-44-7 |
Source


|
| Record name | 2-(2-Furyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)








